molecular formula C23H23N3 B1588070 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone CAS No. 84678-52-4

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone

Cat. No. B1588070
CAS RN: 84678-52-4
M. Wt: 341.4 g/mol
InChI Key: IPCPWEQNRXADBE-UHFFFAOYSA-N
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Description

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone is a chemical compound with the molecular formula C23H23N3 . It is related to 9-Ethyl-3-carbazolecarboxaldehyde, which has the molecular formula C15H13NO .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 9-Ethyl-3-carbazolecarboxaldehyde was used in the synthesis of poly (vinyl acetal)s . In another study, Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides was utilized to synthesize four new N-ethylcarbazole-based bis-thiosemicarbazone compounds .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Benzo[e]-1,3,4-triazepine Derivatives : The cyclization of 2-aminobenzophenone phenylhydrazones, related to 9-Ethylcarbazole derivatives, leads to the formation of benzo[e]-1,3,4-triazepine compounds. These reactions highlight the versatility of carbazole derivatives in synthesizing complex heterocyclic systems (T. Ishiwaka et al., 1970).
  • Extended Styryl Fluorescent Derivatives : Novel carbazole-containing dyes exhibit solvatochromic behavior and positive solvatochromism, showing potential for applications in fluorescent materials and sensors (Vinod D. Gupta et al., 2011).
  • Metal–Organic Frameworks (MOFs) : Azido-functionalized Zr(IV) MOFs synthesized from carbazole-based ligands demonstrate post-synthetic modification potential and catalytic properties, suggesting uses in heterogeneous catalysis and functional material development (Xiu-Chun Yi et al., 2015).

Optical and Electrochromic Properties

  • Electrochromic Polymers : Carbazole-based monomers, through reactions with various units, form polymers with high coloration efficiency and electrochromic stability, indicating their utility in smart windows and displays (Yaxin Zhang et al., 2019).
  • Photophysical Studies : The synthesis under microwave irradiation of a pyrazole-3-one containing Schiff base derived from 9-ethyl-3-carbazole carboxaldehyde shows enhanced absorbance and emission based on solvent polarity, with implications for photonic and sensor applications (Mohie E. M. Zayed et al., 2020).

Biological Applications

  • Antimicrobial Activities : Carbazole derivatives synthesized from 9H-carbazole show potential as antimicrobial agents, demonstrating the bioactive potential of carbazole-based compounds in pharmaceutical applications (N. Salih et al., 2016).

Fluorescence and Sensing Applications

  • Fluorescent Probes : A benzothiazole (N-ethylcarbazole-3-yl) hydrazone compound acts as a fluorescent probe for extreme acidity and alkalinity, showcasing the role of carbazole derivatives in environmental sensing and intracellular pH imaging (Jianbin Chao et al., 2017).

properties

IUPAC Name

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPWEQNRXADBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408468
Record name 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone

CAS RN

84678-52-4
Record name 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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